6-(Pyrimidin-5-yl)nicotinaldehyde
Description
6-(Pyrimidin-5-yl)nicotinaldehyde (CAS: 926305-26-2) is a pyridine derivative with the molecular formula C₁₀H₇N₃O and a molecular weight of 185.18 g/mol . Its structure comprises a nicotinaldehyde backbone substituted at the 6-position with a pyrimidin-5-yl group. This compound is primarily utilized as an intermediate in pharmaceutical and chemical synthesis, though its specific applications remain less documented compared to other nicotinaldehyde derivatives. Limited commercial availability (one supplier noted as of 2024) suggests niche use or ongoing research into its properties .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
6-pyrimidin-5-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-6-8-1-2-10(13-3-8)9-4-11-7-12-5-9/h1-7H |
InChI Key |
BWGQNJXJZQAOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrimidin-5-yl)nicotinaldehyde typically involves the condensation of pyrimidine derivatives with nicotinaldehyde under controlled conditions. One common method involves the reaction of 5-bromopyrimidine with nicotinaldehyde in the presence of a base such as potassium carbonate, followed by a palladium-catalyzed coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrimidin-5-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 6-(Pyrimidin-5-yl)nicotinic acid
Reduction: 6-(Pyrimidin-5-yl)nicotinalcohol
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
6-(Pyrimidin-5-yl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-5-yl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties between 6-(Pyrimidin-5-yl)nicotinaldehyde and analogous compounds:
Key Observations:
- Solubility : Methoxy and pyrrolidinyl substituents (e.g., 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde) improve aqueous solubility, whereas the pyrimidinyl group may reduce it due to increased hydrophobicity .
- Biological Activity: Methylamino and hydroxyethylamino derivatives (e.g., 5-Methyl-6-(methylamino)nicotinaldehyde) are more likely to engage in hydrogen bonding, making them candidates for enzyme-targeted drug design .
Commercial and Research Status
- In contrast, 6-(4-Methylphenyl)nicotinaldehyde and pyrrolidinyl derivatives are more widely available, indicating broader synthetic utility .
- Research Gaps: No direct studies on the biological activity of this compound were identified. In contrast, nicotinaldehyde itself has been studied for NAD biosynthesis modulation in leukemia cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
